6-bromo-8aH-2,7-naphthyridin-1-one
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Overview
Description
6-Bromo-8aH-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8aH-2,7-naphthyridin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the naphthyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8aH-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while oxidation can produce a naphthyridine oxide .
Scientific Research Applications
6-Bromo-8aH-2,7-naphthyridin-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-8aH-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,8-naphthyridin-2(1H)-one: Another brominated naphthyridine with similar chemical properties.
1,6-Naphthyridin-2(1H)-one: A non-brominated analog with different reactivity and applications.
1,8-Naphthyridine: A parent compound with a broader range of derivatives and applications.
Uniqueness
6-Bromo-8aH-2,7-naphthyridin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-8aH-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H |
InChI Key |
XVVIHKQQGFZHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2C(=O)N=C1)Br |
Origin of Product |
United States |
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